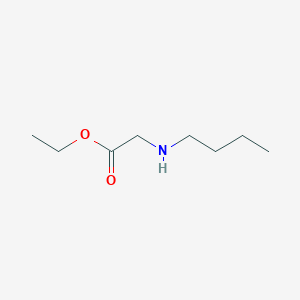

Ethyl 2-(butylamino)acetate

Description

Ethyl 2-(butylamino)acetate (CAS: 3182-83-0) is an ethyl ester derivative featuring a butylamino substituent at the alpha position of the acetate backbone. Its molecular formula is C₈H₁₇NO₂, with a molecular weight of 159.17 g/mol. The compound is characterized by its amino and ester functional groups, which confer reactivity in nucleophilic and condensation reactions.

Properties

IUPAC Name |

ethyl 2-(butylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-3-5-6-9-7-8(10)11-4-2/h9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJFGRDHUZSJJPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60442346 | |

| Record name | ethyl 2-(butylamino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3182-83-0 | |

| Record name | ethyl 2-(butylamino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Ethyl 2-(butylamino)acetate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl bromoacetate with butylamine in the presence of a base such as sodium hydroxide. The reaction typically occurs in a solvent like toluene at room temperature . The general reaction scheme is as follows:

Ethyl bromoacetate+Butylamine→Ethyl 2-(butylamino)acetate+HBr

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 2-(butylamino)acetate undergoes various chemical reactions, including:

Hydrolysis: In the presence of aqueous acid or base, it can hydrolyze to form butylamine and ethyl acetate.

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming different derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

Ethyl 2-(butylamino)acetate has been explored for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to compounds with enhanced biological activity. For instance, derivatives of this compound have shown promise in drug design targeting specific enzymes or receptors involved in various diseases.

- Case Study: Antimicrobial Activity

A study demonstrated that formulations containing this compound exhibited antimicrobial properties, making it a candidate for use in antibacterial treatments.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its reactive functional groups can participate in various chemical reactions, including nucleophilic substitutions and reductions.

- Table 1: Comparison of Reactivity with Similar Compounds

| Compound | Reaction Type | Major Products Formed |

|---|---|---|

| This compound | Nucleophilic Substitution | Butylaminoacetic acid |

| Ethyl 2-(tert-butylamino)acetate | Reduction | Tert-butylamine |

| Butylamine | Oxidation | Butyric acid |

Cosmetic Formulations

Due to its biocompatibility and safety profile, this compound is being investigated for use in cosmetic formulations. It can act as a skin-conditioning agent and enhance the stability of products.

- Case Study: Skin Bioavailability

Research has focused on assessing the bioavailability of this compound when used in topical formulations. Techniques such as tape stripping and microdialysis have been employed to measure drug concentration in skin layers, providing insights into its effectiveness and safety .

Mechanism of Action

The mechanism of action of ethyl 2-(butylamino)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of key analogs:

Structural Features

- Ethyl 2-(butylamino)acetate: Contains a linear butylamino group (-NH-C₄H₉) and an ethyl ester (-COOEt).

- Ethyl 4-(butylamino)benzoate (CAS: 94-32-6): Incorporates a benzoate core with a para-substituted butylamino group, resulting in an aromatic system .

- Ethyl 2-phenylacetoacetate (CAS: 5413-05-8): Features a phenyl group and a keto group adjacent to the ester, enhancing its utility in ketone-based syntheses .

- Ethyl 2-amino-2-cyanoacetate: Combines amino and cyano groups on the same carbon, enabling dual reactivity .

- Ethyl 1-methylbutyl cyanoacetate (CAS: 100453-11-0): Includes a branched alkyl chain and a cyano group, increasing steric bulk and electrophilicity .

Physical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|

| This compound | 159.17 | Not reported | Amino, ester |

| Ethyl 4-(butylamino)benzoate | 221.3 | 68–70 | Aromatic, amino, ester |

| Ethyl 2-phenylacetoacetate | 206.2 | Not reported | Phenyl, keto, ester |

| Ethyl 2-amino-2-cyanoacetate | 128.08 | Not reported | Amino, cyano, ester |

| Ethyl 1-methylbutyl cyanoacetate | 211.30 | Not reported | Cyano, branched alkyl, ester |

Notes:

- Ethyl 4-(butylamino)benzoate’s aromatic ring contributes to its higher melting point compared to aliphatic analogs .

- Purity and storage conditions vary; for example, Ethyl 2-phenylacetoacetate is stored at -20°C to maintain stability .

Biological Activity

Ethyl 2-(butylamino)acetate (C₈H₁₇NO₂), a compound with notable biological properties, has garnered attention in various fields of research, particularly in pharmacology and biochemistry. This article provides an in-depth examination of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by the presence of a butyl group attached to the nitrogen atom of the amino group. Its structural formula can be represented as follows:

This compound exhibits amphiphilic properties due to its hydrophobic butyl tail and hydrophilic ethyl acetate moiety, which are crucial for its interaction with biological membranes.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. Research indicates that compounds with similar structures show enhanced antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The presence of the butyl group appears to enhance the interaction with bacterial membranes, leading to increased permeability and subsequent cell lysis .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Escherichia coli | 50 µg/mL | Bactericidal |

| Staphylococcus aureus | 30 µg/mL | Bactericidal |

| Candida albicans | 40 µg/mL | Fungicidal |

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated using various mammalian cell lines. Notably, the compound exhibited selective toxicity towards cancer cells while showing minimal effects on normal cells. In vitro studies revealed an IC₅₀ value of approximately 100 µg/mL against the MCF-7 breast cancer cell line, suggesting potential applications in cancer therapy .

Table 2: Cytotoxicity Profile

| Cell Line | IC₅₀ (µg/mL) | Selectivity Index |

|---|---|---|

| MCF-7 (Breast Cancer) | 100 | High |

| HEK293 (Normal Kidney) | >200 | Low |

The mechanism by which this compound exerts its biological effects is believed to involve disruption of cellular membranes. The amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and leading to leakage of cellular contents. This mechanism is particularly effective against bacterial cells due to their unique membrane composition compared to mammalian cells .

Case Studies

Case Study 1: Antibacterial Efficacy

In a controlled study, this compound was tested for its antibacterial efficacy in a clinical setting. The compound was applied topically on infected wounds caused by S. aureus. Results indicated a significant reduction in bacterial load within three days of treatment, supporting its potential as a topical antimicrobial agent .

Case Study 2: Anticancer Activity

A recent investigation assessed the anticancer activity of this compound in vivo using a mouse model bearing MCF-7 tumors. Mice treated with the compound showed a marked decrease in tumor size compared to controls, alongside an increase in apoptosis markers within tumor tissues. These findings underscore the compound's therapeutic potential against breast cancer .

Q & A

Q. What are the common synthetic routes for preparing Ethyl 2-(butylamino)acetate, and what are their mechanistic considerations?

this compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting ethyl bromoacetate derivatives with butylamine under controlled basic conditions. For example, analogous compounds like Ethyl 2-(benzylamino)acetate (CAS 6436-90-4) are synthesized by reacting benzylamine with ethyl bromoacetate in the presence of a base such as triethylamine . Mechanistically, the reaction proceeds via an SN2 pathway, where the amine acts as a nucleophile attacking the α-carbon of the ester. Solvent choice (e.g., THF or DCM) and temperature (room temperature to 60°C) significantly influence yield and purity. Characterization typically involves H NMR to confirm the presence of the butylamino moiety (δ ~2.5–3.5 ppm for NH and adjacent CH groups) and ester carbonyl (δ ~4.1–4.3 ppm for -OCHCH) .

Q. How can researchers validate the purity of this compound, and what analytical techniques are recommended?

Purity validation requires a combination of chromatographic and spectroscopic methods:

- HPLC/GC-MS : To assess chemical purity and detect residual solvents or byproducts. For example, Ethyl 2-phenylacetoacetate (CAS 5413-05-8) is analyzed using reverse-phase HPLC with UV detection at 254 nm .

- H and C NMR : To confirm structural integrity. Peaks for the butyl chain (δ 0.8–1.5 ppm) and ester group (δ ~170 ppm in C NMR) are critical markers .

- FT-IR : To identify functional groups (e.g., N-H stretch ~3300 cm, ester C=O ~1740 cm) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of vapors, as seen in protocols for Ethyl 2-cyanoacetoacetate handling .

- First Aid : In case of skin contact, wash with soap and water; for eye exposure, rinse with water for ≥15 minutes .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products like over-alkylation in this compound synthesis?

Side reactions often arise from excess alkylating agents or improper stoichiometry. Strategies include:

- Stepwise Addition : Slow addition of butylamine to ethyl bromoacetate to control exothermicity and reduce dimerization.

- Catalytic Bases : Use mild bases (e.g., KCO) instead of strong bases to suppress elimination pathways, as demonstrated in tert-butoxycarbonyl (Boc)-protected amino ester syntheses .

- Low-Temperature Reactions : Conduct reactions at 0–5°C to limit kinetic side products, as seen in photoredox-mediated syntheses of related enamine esters .

Q. What methodologies resolve contradictions in spectral data for this compound derivatives, such as unexpected 1^11H NMR shifts?

Discrepancies may arise from tautomerism or solvent effects. For example:

- Tautomeric Equilibria : In enamine esters like (Z)-3-(butylamino)-3-oxo-1-phenylprop-1-en-2-yl acetate, H NMR shows broad peaks due to keto-enol tautomerism. Variable-temperature NMR (e.g., 25°C to 60°C) can stabilize specific forms for clearer analysis .

- Solvent-Induced Shifts : Compare spectra in deuterated DMSO vs. CDCl; DMSO may enhance hydrogen bonding, shifting NH peaks upfield .

Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electron distribution. For example:

- Nucleophilicity : Calculate Fukui indices to identify reactive sites on the butylamino group.

- Solvent Effects : Use COSMO-RS to simulate solvent interactions, critical for optimizing reactions in polar aprotic media like DMF .

Q. What strategies improve the aqueous solubility of this compound for biological assays?

- Salt Formation : React with HCl to form a water-soluble hydrochloride salt, as seen in Ethyl 2-((tert-butoxycarbonyl)amino)ethylamino acetate hydrochloride (CAS 347890-34-0) .

- Co-Solvents : Use DMSO or ethanol (≤10% v/v) to enhance solubility without denaturing proteins .

- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyls) on the butyl chain, though this may alter biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.